2-Iodo-1,3,5-trimethoxybenzene

Description

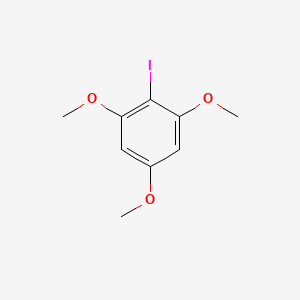

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1,3,5-trimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITRNILXEICAJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)I)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482602 | |

| Record name | 1,3,5-Trimethoxy-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-49-8 | |

| Record name | 1,3,5-Trimethoxy-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Iodo-1,3,5-trimethoxybenzene CAS 2510-49-8 properties

An In-Depth Technical Guide to 2-Iodo-1,3,5-trimethoxybenzene (CAS 2510-49-8)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 2510-49-8), a pivotal intermediate in modern organic synthesis. The document delineates its fundamental physicochemical properties, offers an in-depth analysis of its spectroscopic signature, and presents a detailed, field-tested protocol for its synthesis via electrophilic iodination. The guide further explores the compound's reactivity, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions and hypervalent iodine chemistry, which are central to contemporary drug discovery and materials science. Safety protocols and handling guidelines are also explicitly detailed to ensure safe and effective laboratory use. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile aryl iodide.

Introduction and Molecular Overview

This compound is a polysubstituted aromatic organic compound characterized by a benzene ring functionalized with three methoxy groups and a single iodine atom.[1] The strategic placement of these functional groups imparts a unique combination of electronic and steric properties, rendering it a highly valuable building block in synthetic chemistry. The electron-rich nature of the aromatic ring, a consequence of the three electron-donating methoxy groups, significantly influences the reactivity of the carbon-iodine (C-I) bond. This bond serves as a versatile synthetic handle for the introduction of molecular complexity, primarily through cross-coupling reactions.[1][2] Its utility spans the synthesis of complex natural products, advanced pharmaceutical intermediates, and novel functional materials.[1]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical and Computational Properties

A summary of the key identifiers and physical properties for this compound is provided below. These data are critical for its unambiguous identification, handling, and use in quantitative experiments.

| Property | Value | Source(s) |

| CAS Number | 2510-49-8 | [3][4] |

| Molecular Formula | C₉H₁₁IO₃ | [1][3] |

| Molecular Weight | 294.09 g/mol | [3][5] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,3,5-Trimethoxy-4-iodobenzene, 2,4,6-Trimethoxyiodobenzene | [1][3] |

| Appearance | Powder | [6] |

| Melting Point | 117-122 °C | [6] |

| SMILES | COC1=CC(OC)=C(I)C(OC)=C1 | [1][3] |

| InChI Key | UITRNILXEICAJH-UHFFFAOYSA-N | [6] |

| Topological Polar Surface Area (TPSA) | 27.69 Ų | [3] |

| logP | 2.317 | [3] |

Spectroscopic Profile: A Guide to Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The following data are characteristic of the compound.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.14 (s, 2H): This singlet corresponds to the two equivalent aromatic protons on the benzene ring. Their high-field chemical shift is a direct result of the strong shielding effect from the three electron-donating methoxy groups.

-

δ 3.86 (s, 6H): This singlet represents the six protons of the two equivalent methoxy groups positioned ortho to the aromatic protons.

-

δ 3.82 (s, 3H): This singlet is assigned to the three protons of the unique methoxy group situated between the iodine atom and a methoxy group.[7]

-

-

¹³C NMR (100.6 MHz, CDCl₃):

-

δ 162.3, 159.9: These signals correspond to the three aromatic carbons directly bonded to the methoxy groups.

-

δ 91.3: This signal represents the two equivalent aromatic carbons bearing a hydrogen atom.

-

δ 56.6, 55.7: These peaks are assigned to the carbons of the methoxy groups.

-

The carbon atom attached to the iodine typically exhibits a lower intensity and is found at a distinct chemical shift (not explicitly listed in the provided results but expected in the 70-90 ppm range).[7]

-

-

Mass Spectrometry (GC-MS):

-

m/z 294.20 [M]⁺: The molecular ion peak is observed at m/z 294.20, which corresponds to the molecular weight of the compound (294.09 g/mol ), confirming its elemental composition.[7]

-

Synthesis and Purification Protocol

This compound is most commonly and efficiently synthesized via the direct electrophilic iodination of its precursor, 1,3,5-trimethoxybenzene.[8] The high electron density of the starting material's aromatic ring makes it highly susceptible to electrophilic attack, allowing for a high-yield transformation under relatively mild conditions.

A well-established and environmentally conscious method utilizes an iodine/hydrogen peroxide system, which avoids the use of harsh or metallic oxidants.[9]

Sources

- 1. CAS 2510-49-8: this compound | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 2510-49-8|this compound|BLD Pharm [bldpharm.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. This compound | 2510-49-8 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. 1,3,5-Trimethoxybenzene | C9H12O3 | CID 69301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Reactivity Paradigms in Electron-Rich Arenes: A Comparative Analysis of 1,3,5-Trimethoxybenzene and 2-Iodo-1,3,5-trimethoxybenzene

Executive Summary

The functionalization of electron-rich arenes is a critical vector in organic synthesis, materials science, and environmental analytical chemistry. This technical guide provides an in-depth comparative analysis of 1,3,5-trimethoxybenzene (TMB) and its halogenated derivative, 2-iodo-1,3,5-trimethoxybenzene (ITMB) . While TMB acts as a terminal nucleophilic sink driven by profound resonance stabilization, the introduction of an iodine atom in ITMB fundamentally reroutes its chemical trajectory. ITMB serves as a versatile synthetic hub, leveraging the lability of the carbon-iodine (C-I) bond for transition-metal catalysis. This whitepaper details the mechanistic divergence, structural causality, and self-validating experimental protocols for utilizing both compounds in advanced chemical workflows.

Electronic and Steric Fundamentals

The divergent reactivity of TMB and ITMB is rooted in their distinct stereoelectronic profiles.

1,3,5-Trimethoxybenzene (TMB) possesses highly symmetric

This compound (ITMB) breaks this symmetry (

Table 1: Comparative Physicochemical & Reactivity Profile

| Parameter | 1,3,5-Trimethoxybenzene (TMB) | This compound (ITMB) |

| Symmetry & Point Group | ||

| Electronic Profile | Highly nucleophilic (+M resonance) | Electron-rich, inductively deactivated (-I) |

| Primary Reactive Site | C-H bonds (Positions 2, 4, 6) | C-I bond (Position 2) |

| Dominant Reaction Pathway | Electrophilic Aromatic Substitution | Transition-Metal Cross-Coupling |

| Stability in Solution | Forms stable radical cations[1] | Oxidized form decomposes destructively[3] |

| Key Synthetic Role | Halogen quencher, nucleophilic sink[4] | Sterically hindered coupling partner[5] |

Mechanistic Divergence

The structural differences between TMB and ITMB dictate their roles in synthetic pathways. TMB rapidly consumes electrophiles, whereas ITMB acts as an electrophilic partner in cross-coupling reactions to build complex biaryl architectures.

Divergent reactivity pathways of TMB and ITMB in organic synthesis.

1,3,5-Trimethoxybenzene (TMB): The Electrophilic Sink

Because of its extreme nucleophilicity, TMB undergoes rapid EAS. A highly specialized application of this reactivity is its use as a chemical quencher in environmental analytical chemistry. Traditional quenchers (e.g., sodium thiosulfate or ascorbic acid) operate via redox mechanisms, which inadvertently degrade redox-labile disinfection byproducts (DBPs) in water samples. TMB bypasses this by utilizing an EAS pathway, selectively trapping free chlorine and bromine without altering the oxidation state of sensitive DBPs[4].

Protocol 1: TMB-Mediated Halogen Quenching Workflow

Objective: Quench residual free halogens in aqueous matrices while preserving redox-labile DBPs for downstream LC/GC quantification.

-

Reagent Preparation: Prepare a concentrated stock solution of TMB in a water-miscible co-solvent (e.g., methanol) due to its moderate aqueous solubility (estimates range from 4.6 to 19 mmol L⁻¹ at 25 °C).

-

Sample Dosing: Inject the TMB stock into the aqueous sample containing free halogens (

) to achieve a final TMB concentration of ~360 μM[6]. -

Incubation (EAS Trapping): Allow the mixture to react for 5–6 minutes at room temperature.

-

Causality: The

symmetry of TMB ensures that electrophilic attack at any of the three unsubstituted carbons yields the same stable mono-halogenated product (e.g., Cl-TMB or Br-TMB). The reaction kinetics (

-

-

Validation & Readout: Extract the sample and analyze via GC-MS or LC-MS.

-

Self-Validating Step: The concentration of the resulting Cl-TMB or Br-TMB directly correlates to the residual halogen concentration in the original sample, providing a dual-purpose quench-and-quantify mechanism[4].

-

Workflow for TMB-mediated halogen quenching and DBP preservation.

This compound (ITMB): The Cross-Coupling Hub

ITMB is uniquely suited for building complex, sterically hindered architectures. However, its reactivity in transition-metal catalysis is non-trivial. The highly electron-rich nature of the aromatic ring increases the electron density of the C-I bond, thermodynamically disfavoring oxidative addition by electron-rich Pd(0) species[5]. Consequently, specialized protocols are required to force the catalytic cycle forward.

Protocol 2: Regioselective Synthesis of ITMB

Objective: Synthesize ITMB from TMB via controlled electrophilic iodination.

-

Solvation: Dissolve 1,3,5-trimethoxybenzene (1.0 equiv) in polar aprotic acetonitrile (MeCN).

-

Causality: MeCN stabilizes the highly polar Wheland intermediate formed during the EAS transition state.

-

-

Electrophile Addition: Add N-iodosuccinimide (NIS, 1.1 equiv) in five equal portions at room temperature[7].

-

Causality: Portion-wise addition controls the local concentration of the electrophile (

), preventing thermal runaway. The steric bulk of the newly installed iodine atom severely hinders subsequent iodination, preventing di-iodination even in the presence of excess NIS.

-

-

Workup: Stir for 2 hours, filter, and wash the organic phase sequentially with 1 M aqueous NaOH, water, and n-hexane[7].

-

Causality: The NaOH wash is critical; it neutralizes the weakly acidic succinimide byproduct and destroys any unreacted electrophilic iodine, preventing oxidative degradation of the highly sensitive ITMB product[3].

-

-

Validation: Evaporate to afford ITMB as a white solid (typical yield >90%). Confirm purity via GC-MS (

294) or

Protocol 3: Palladium-Catalyzed Carbonylative Cross-Coupling of ITMB

Objective: Synthesize sterically hindered highly oxygenated benzophenones via carbonylative Suzuki-Miyaura coupling.

-

System Assembly: In an inert atmosphere (glovebox or Schlenk line), combine ITMB (1.0 equiv), an aryl boronic acid (1.5 equiv),

(base), and a palladium catalyst system (e.g.,-

Causality: An inert atmosphere is mandatory because the oxidized form of ITMB decomposes destructively[3]. Bulky phosphine ligands are required to facilitate the sterically demanding reductive elimination step.

-

-

Carbonylation: Pressurize the reaction vessel with Carbon Monoxide (CO) gas to 60 psi[5].

-

Thermal Activation: Heat the reaction mixture to 140 °C.

-

Causality: Because oxidative addition into the electron-rich C-I bond of ITMB is thermodynamically disfavored, elevated temperatures and high CO pressures are required to drive the insertion and subsequent transmetalation[5].

-

-

Validation: Cool, vent CO safely, filter through Celite, and purify via flash chromatography. The formation of the ketone peak (~165-170 ppm in

C NMR) validates successful CO insertion.

References

-

1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method . chemicalbook.com. 1

-

1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts and for quantifying free chlorine and free bromine . rsc.org. 4

-

1,3,5-Trimethoxybenzene (TRIMETHYL PHLOROGLUCINOL) | Free Chlorine/Bromolybdenum Quencher . medchemexpress.com.6

-

Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems . rsc.org. Link

-

Photoinduced inverse Sonogashira coupling reaction . semanticscholar.org. 7

-

Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin . acs.org. 2

-

Optimization of cyclization reaction . researchgate.net. 3

-

Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones . nih.gov.5

Sources

- 1. 1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method_Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts and for quantifying free chlorine and free bromine - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

synthesis of 2-iodo-1,3,5-trimethoxybenzene from phloroglucinol

An In-depth Technical Guide to the Synthesis of 2-Iodo-1,3,5-trimethoxybenzene from Phloroglucinol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable substituted aromatic building block in medicinal and materials chemistry. The synthesis is presented as a robust, two-step process commencing from the readily available and symmetrical precursor, phloroglucinol. The guide elucidates the mechanistic underpinnings of each synthetic transformation—exhaustive O-methylation followed by regioselective electrophilic iodination—to provide researchers with a deep causal understanding of the experimental choices. Detailed, step-by-step protocols, quantitative data tables, safety and hazard analyses, and troubleshooting advice are included to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance and Synthetic Rationale

Phloroglucinol (1,3,5-trihydroxybenzene) is a foundational aromatic compound, notable for its symmetrical structure and high electron density, which makes it a versatile precursor in organic synthesis.[1][2] Its derivatives are prevalent as secondary metabolites in nature and form the core of numerous pharmacologically active molecules.[1] The target molecule, this compound, leverages this precursor, transforming it into a functionalized arene primed for further elaboration. The methoxy groups activate the ring for subsequent reactions, while the iodo substituent serves as an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.[3]

The synthetic strategy detailed herein is bifurcated into two distinct, high-yielding stages:

-

Exhaustive Methylation: Conversion of the three phenolic hydroxyl groups of phloroglucinol to methoxy ethers, yielding the key intermediate, 1,3,5-trimethoxybenzene.

-

Regioselective Iodination: Introduction of a single iodine atom onto the activated aromatic ring of 1,3,5-trimethoxybenzene to afford the final product.

This approach is favored for its efficiency, high degree of control, and the commercial availability of the starting materials.

Overall Synthetic Workflow

The logical progression from the starting material to the final product is designed for clarity and efficiency in a laboratory setting.

Figure 1: High-level overview of the two-step synthesis.

Part 1: Synthesis of 1,3,5-Trimethoxybenzene (Intermediate)

Mechanism and Scientific Rationale

The conversion of phloroglucinol's three hydroxyl groups to methoxy ethers is a classic example of the Williamson ether synthesis.

-

Choice of Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is employed as the methyl source. It is a highly efficient and reactive methylating agent, ensuring complete conversion.[4] Its reactivity stems from its structure as the dimethyl ester of sulfuric acid, making the methyl groups highly electrophilic and susceptible to nucleophilic attack. While effective, it is extremely toxic and requires careful handling.[4][5][6][7][8] Safer alternatives like dimethyl carbonate exist but may require different reaction conditions.[9]

-

Role of the Base: Anhydrous potassium carbonate (K₂CO₃) serves as a mild base. Its function is to deprotonate the weakly acidic phenolic hydroxyl groups to form the corresponding phenoxide ions. These phenoxides are significantly more nucleophilic than the neutral hydroxyl groups and readily attack the electrophilic methyl groups of dimethyl sulfate in an Sₙ2 reaction. Using a mild base like K₂CO₃ is sufficient for phenolic protons and avoids potential side reactions that could occur with stronger bases.

-

Solvent Selection: Acetone is an ideal solvent for this reaction. It is polar aprotic, effectively dissolving the organic starting material while being compatible with the base and electrophile. Its boiling point allows for the reaction to be conducted under reflux to ensure a reasonable reaction rate.[10]

Figure 2: Mechanism of O-methylation.

Detailed Experimental Protocol: Methylation

This protocol is adapted from established literature procedures.[10]

1. Setup:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add anhydrous phloroglucinol (6.3 g, 0.05 mol) and anhydrous potassium carbonate (40 g, 0.29 mol).

-

Add 100 mL of dry acetone.

2. Reaction:

-

Begin vigorous stirring to create a suspension.

-

Carefully add dimethyl sulfate (15.6 mL, 0.165 mol) to the suspension. Caution: Dimethyl sulfate is highly toxic and a probable carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and safety goggles.[5][6][8]

-

Heat the mixture to reflux and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

-

After 6 hours, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (potassium carbonate and sulfate byproducts). Wash the collected salts with two 20 mL portions of hot acetone to recover any residual product.

-

Combine the filtrate and washings. Remove the acetone using a rotary evaporator.

-

To the resulting residue, add crushed ice (~50 g) and water (~50 mL). The product should solidify.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with 5% sodium hydroxide solution (2 x 30 mL) to remove any unreacted phloroglucinol, followed by a wash with water (1 x 50 mL).

-

Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,3,5-trimethoxybenzene as a white solid.

Quantitative Data: Methylation

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mol) | Molar Equivalents |

| Phloroglucinol | 126.11 | 6.3 g | 0.05 | 1.0 |

| Dimethyl Sulfate | 126.13 | 15.6 mL (20.8 g) | 0.165 | 3.3 (1.1 per -OH) |

| Potassium Carbonate | 138.21 | 40 g | 0.29 | ~5.8 |

| Acetone (Solvent) | 58.08 | 100 mL | - | - |

| Product (Theoretical Yield) | 168.19 | 8.4 g | 0.05 | - |

| Typical Reported Yield | - | ~6.0 g (71.4%) [10] | - | - |

Part 2: Synthesis of this compound (Final Product)

Mechanism and Scientific Rationale

The iodination of 1,3,5-trimethoxybenzene is a classic electrophilic aromatic substitution (EAS) reaction.

-

Substrate Activation: The benzene ring of the intermediate is highly activated due to the strong electron-donating resonance effects of the three methoxy groups. These groups are ortho, para-directors. In this symmetrical molecule, all three unsubstituted positions (2, 4, and 6) are electronically and sterically equivalent, ensuring that mono-iodination occurs regioselectively at any of these positions without the formation of isomers.

-

Generation of the Electrophile: Unlike chlorination and bromination, direct reaction with elemental iodine (I₂) is generally too slow and reversible for aromatic rings.[11][12] An oxidizing agent is required to generate a more potent electrophilic iodine species, often represented as I⁺.[13][14][15] Hydrogen peroxide (H₂O₂) is an inexpensive and environmentally benign choice for this oxidation.[16][17][18]

-

EAS Mechanism: The π-electrons of the highly nucleophilic trimethoxybenzene ring attack the electrophilic iodine species. This forms a resonance-stabilized carbocation intermediate known as a sigma complex (or arenium ion). A base (which can be water or another weak base in the system) then removes a proton from the carbon bearing the iodine atom, restoring the aromaticity of the ring and yielding the final product.

Figure 3: Mechanism of electrophilic iodination.

Detailed Experimental Protocol: Iodination

This protocol is based on an efficient and environmentally conscious solvent-free reaction condition (SFRC) method.[16]

1. Setup:

-

In a 50 mL round-bottom flask, place 1,3,5-trimethoxybenzene (1.68 g, 10 mmol).

2. Reaction:

-

Add elemental iodine (1.27 g, 5 mmol). Note that only 0.5 molar equivalents of I₂ are needed as the oxidant regenerates the electrophilic species, leading to high atom economy.[16]

-

Add 30% aqueous hydrogen peroxide (0.68 mL, 6 mmol).

-

Stir the heterogeneous mixture at 45 °C for 5 hours. The reaction can be monitored by TLC until the starting material is consumed.

3. Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add a 10% aqueous solution of sodium thiosulfate (~20 mL) to quench any unreacted iodine (the dark color will disappear).

-

Extract the product with dichloromethane or ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation. The crude product is often obtained in high purity.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Quantitative Data: Iodination

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Molar Equivalents |

| 1,3,5-Trimethoxybenzene | 168.19 | 1.68 g | 10 | 1.0 |

| Iodine (I₂) | 253.81 | 1.27 g | 5.0 | 0.5 |

| Hydrogen Peroxide (30% aq.) | 34.01 | 0.68 mL | ~6.0 | 0.6 |

| Product (Theoretical Yield) | 294.09 | 2.94 g | 10 | - |

| Typical Reported Yield | - | Quantitative [16] | - | - |

Safety and Hazard Analysis

-

Dimethyl Sulfate ((CH₃)₂SO₄): This substance is extremely hazardous and must be handled with extreme caution. It is a potent alkylating agent, corrosive, highly toxic by inhalation and skin contact, and a probable human carcinogen.[4][5][6][8] All operations must be conducted in a chemical fume hood. Delayed effects after exposure are common, with symptoms appearing up to 10 hours later.[5][6] Any contaminated clothing should be removed immediately, and affected skin washed thoroughly.

-

Iodine (I₂): Iodine is corrosive and can cause burns to the skin and eyes. Its vapor is irritating to the respiratory system.

-

Hydrogen Peroxide (H₂O₂, 30%): This is a strong oxidizing agent. It can cause severe skin and eye burns. Avoid contact with combustible materials.

-

Phloroglucinol: Can cause skin and eye irritation.

-

General Precautions: Standard laboratory PPE (lab coat, safety goggles, appropriate gloves) must be worn at all times. All procedures should be performed in a well-ventilated area, preferably a fume hood.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Methylation | 1. Insufficient reaction time. 2. "Wet" reagents or solvent. 3. Inactive potassium carbonate. | 1. Monitor reaction by TLC and extend reflux time if necessary. 2. Ensure all reagents (phloroglucinol, K₂CO₃) and acetone are anhydrous. 3. Use freshly opened or properly stored anhydrous K₂CO₃. |

| Low Iodination Yield | 1. Incomplete reaction. 2. Decomposition of H₂O₂. | 1. Ensure the reaction temperature is maintained at 45 °C. 2. Use a fresh bottle of 30% H₂O₂. |

| Product Contamination | 1. Residual starting material. 2. Di-iodinated byproduct (less common with controlled stoichiometry). | 1. Ensure work-up includes a base wash (for methylation) or thiosulfate quench (for iodination). 2. Purify the final product by recrystallization or column chromatography. |

Conclusion

The is a reliable and efficient two-step process that provides access to a versatile chemical intermediate. By understanding the underlying principles of Williamson ether synthesis and electrophilic aromatic substitution, researchers can confidently execute this procedure. The protocols provided, which emphasize safety and high atom economy, offer a robust foundation for the laboratory-scale production of this valuable compound, paving the way for its application in advanced drug discovery and materials science research.

References

- Vertex AI Search. (2024). 1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method.

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available at: [Link]

-

Wu, S., et al. (2004). The Key Role of Phloroglucinol O-Methyltransferase in the Biosynthesis of Rosa chinensis Volatile 1,3,5-Trimethoxybenzene. Plant Physiology, 135(1), 27-35. Available at: [Link]

-

Jakab, G., et al. (2013). Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. Synthesis, 45(12), 1635-1640. Available at: [Link]

-

Stavrescu, D., et al. (2008). Iodination of di-and trimethoxy substituted benzene derivatives using the I2/30% aqueous H2O2 system under SFRC. ResearchGate. Available at: [Link]

-

Chemia. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Available at: [Link]

- Patsnap. (2021). Preparation method of 1, 3, 5-trimethoxybenzene.

-

Kiehlmann, E., & Lauener, R. W. (1989). Bromophloroglucinols and their methyl ethers. Canadian Journal of Chemistry, 67(2), 335-344. Available at: [Link]

-

Hosseini, A., et al. (2012). ChemInform Abstract: Iodination of Activated Aromatic Compounds Using Nanostructure Solid Acid Catalyst. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Other Aromatic Substitutions. Available at: [Link]

- Google Patents. (2012). CN102452902A - Preparation method of phloroglucinol.

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]

-

Stavrescu, D., et al. (2008). Iodination of Organic Compounds Using the Reagent System I2/30% aq. H2O2 Under Solvent-Free Reaction Conditions. Molecules, 13(4), 843-853. Available at: [Link]

-

Filo. (2025). Mechanism for iodination of benzene. Available at: [Link]

-

Torssell, K., et al. (1991). Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. SciSpace. Available at: [Link]

-

Thomsen, I., et al. (1991). Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. Semantic Scholar. Available at: [Link]

-

Bandaranayake, W. M. (2006). Phloroglucinol Compounds of Natural Origin: Synthetic Aspects. ResearchGate. Available at: [Link]

-

Indian Academy of Sciences. C-Methylation of phloroglucinol derivatives. Available at: [Link]

- Patsnap. (2021). Preparation method of trimethylphloroglucinol.

-

International Labour Organization. ICSC 0148 - DIMETHYL SULFATE. Available at: [Link]

-

Wikipedia. Dimethyl sulfate. Available at: [Link]

-

Chemistry Steps. (2022). Electrophilic Aromatic Substitution – The Mechanism. Available at: [Link]

-

PubChem. 5-Iodo-1,2,3-trimethoxybenzene. Available at: [Link]

-

U.S. Environmental Protection Agency. Dimethyl Sulfate. Available at: [Link]

-

Panzhinskiy, E., et al. (2021). Peroxidasin Inhibition by Phloroglucinol and Other Peroxidase Inhibitors. PMC - NIH. Available at: [Link]

- Google Patents. CA3053254C - Pharmaceutical formulations of phloroglucinol and trimethylphloroglucinol.

- Google Patents. CN106866378B - Synthetic process of phloroglucinol.

-

Chemistry LibreTexts. (2024). Other Aromatic Substitutions. Available at: [Link]

-

ResearchGate. Biosynthesis of trimethoxybenzene. Available at: [Link]

-

Royal Society of Chemistry. (2011). Organocatalytic enantioselective direct alkylation of phloroglucinol derivatives: asymmetric total synthesis of (+)-aflatoxin B2. Available at: [Link]

-

Wikipedia. Phloroglucinol. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 5. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 6. ICSC 0148 - DIMETHYL SULFATE [chemicalsafety.ilo.org]

- 7. DIMETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. epa.gov [epa.gov]

- 9. Preparation method of trimethylphloroglucinol - Eureka | Patsnap [eureka.patsnap.com]

- 10. 1,3,5-Trimethoxybenzene synthesis - chemicalbook [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mechanism for iodination of benzene | Filo [askfilo.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

A Senior Application Scientist's Guide to the Safe Handling of 1,3,5-Trimethoxy-4-iodobenzene

Introduction

1,3,5-Trimethoxy-4-iodobenzene is a valuable substituted aromatic compound frequently utilized in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. Its unique structure, featuring an electron-rich trimethoxybenzene core with a reactive iodine substituent, makes it a versatile building block for cross-coupling reactions and other transformations. However, the very features that impart its synthetic utility also necessitate a thorough understanding of its hazard profile. This guide provides an in-depth, field-proven perspective on the safe handling, storage, and disposal of this compound, moving beyond mere data recitation to explain the scientific rationale behind essential safety protocols.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of laboratory safety. These parameters dictate appropriate storage conditions, predict its behavior under various experimental setups, and inform emergency response procedures.

| Property | Value | Source |

| Chemical Name | 1,3,5-Trimethoxy-4-iodobenzene | [1] |

| Synonym(s) | 2-Iodo-1,3,5-trimethoxybenzene | [1][2] |

| CAS Number | 2510-49-8 | [2] |

| Molecular Formula | C₉H₁₁IO₃ | [2] |

| Molecular Weight | 294.09 g/mol | [2] |

| Appearance | Data not available, typically a solid | |

| Storage | 4°C, protect from light | [2] |

Scientist's Note: The directive to "protect from light" is critical. Similar to many iodo-aromatic compounds, 1,3,5-trimethoxy-4-iodobenzene is susceptible to light-induced degradation, which can cleave the carbon-iodine bond, potentially forming radical species and leading to sample impurity and inconsistent experimental results. Storage in an amber vial within a refrigerator is a standard and effective practice.

Section 2: GHS Classification and Hazard Analysis

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. 1,3,5-Trimethoxy-4-iodobenzene is classified with a GHS07 pictogram, indicating that it presents a significant, though not acutely life-threatening, hazard.[1]

| GHS Classification | Hazard Statement | Causality and Field Insights |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | The compound's metabolic pathways are not fully elucidated in public literature, but oral toxicity is a noted concern.[1] Accidental ingestion could lead to systemic effects. The primary directive is to prevent any possibility of ingestion by strictly prohibiting eating, drinking, or smoking in the laboratory and using dedicated, clearly labeled labware. |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Aromatic iodides can be irritants. The electron-rich benzene ring combined with the iodine atom can interact with skin proteins and lipids, leading to irritation.[1] This is not a simple surface effect; repeated exposure can lead to dermatitis. Always handle with appropriate gloves. |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | The eyes are particularly vulnerable. Direct contact with the solid or dust particles can cause significant irritation, pain, and potential damage to the cornea.[1] The use of safety glasses or goggles is non-negotiable. |

| Specific Target Organ Toxicity (Single Exposure, Category 3) | H335: May cause respiratory irritation | Fine powders or dusts of this compound can be easily aerosolized.[1] If inhaled, these particles can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath. All weighing and transfer operations should be conducted within a certified chemical fume hood. |

Section 3: Exposure Control and Safe Handling Protocols

A self-validating system of exposure control involves a multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE). The goal is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid 1,3,5-trimethoxy-4-iodobenzene that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a properly functioning chemical fume hood. This is the primary defense against respiratory exposure.[1]

-

Eyewash Stations and Safety Showers: Ensure that a certified and tested eyewash station and safety shower are readily accessible and unobstructed. Proximity is key for an effective emergency response.

Personal Protective Equipment (PPE) Selection Workflow

The selection of PPE is not a one-size-fits-all decision. It must be based on a risk assessment of the specific task being performed.

Caption: PPE selection workflow for handling the compound.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh paper, glassware).

-

Don PPE: Put on a lab coat, nitrile gloves, and chemical safety goggles.

-

Weighing: Carefully weigh the required amount of the solid compound on weigh paper or in a tared container inside the fume hood. Avoid creating dust clouds.

-

Transfer: Use a spatula to transfer the solid to the reaction vessel. If dissolving, add the solvent slowly to the solid to prevent splashing.

-

Post-Handling: Tightly close the source container.[1] Clean any residual solid from the spatula and work surface with a solvent-moistened wipe.

-

Decontamination & Disposal: Dispose of contaminated wipes and weigh paper in a designated solid waste container. Remove gloves using the proper technique and wash hands thoroughly with soap and water.[1]

Section 4: First-Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure. Personnel must be familiar with these procedures before beginning work.

Caption: Decision tree for first-aid measures by exposure route.

Section 5: Storage, Stability, and Disposal

Storage and Stability

-

Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials.[1][2] The recommended storage temperature is 4°C.[2]

-

Incompatibilities: Avoid strong oxidizing agents.[1] These can react exothermically with the compound and may lead to vigorous, uncontrolled reactions.

-

Stability: The compound is stable under recommended storage conditions.[1] However, as noted, it should be protected from light to prevent degradation.[2]

Accidental Release Measures

-

Evacuate: Clear the area of all non-essential personnel.

-

Ventilate: Ensure adequate ventilation, but avoid generating airborne dust.

-

Contain: Prevent the spill from entering drains or waterways.

-

Clean-up: Wearing full PPE, absorb the spilled material with an inert absorbent (e.g., sand, vermiculite).[1] Carefully sweep or scoop the material into a labeled, sealed container for disposal.

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

-

Containerize: Place waste 1,3,5-trimethoxy-4-iodobenzene and any contaminated materials into a clearly labeled, sealed container.

-

Labeling: The waste container must be labeled with the full chemical name and associated hazards.

-

Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office for collection and disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.

References

-

Safety Data Sheet - 1,3,5-Trimethoxy-4-iodobenzene. CymitQuimica.

-

This compound. ChemScene.

-

1,3,5-Trimethoxy-4-iodobenzene | C9H11IO3. PubChem, National Center for Biotechnology Information.

Sources

price and suppliers for CAS 2510-49-8 high purity

Technical Whitepaper: Sourcing and Validation of High-Purity Oxibendazole (CAS 2510-49-8) for Research Applications

Executive Summary

Oxibendazole (CAS 2510-49-8) is a benzimidazole carbamate traditionally utilized as a broad-spectrum veterinary anthelmintic. Recent translational research has repurposed this scaffold for human applications, specifically targeting filarial infections (onchocerciasis) and exploring tubulin-inhibitory mechanisms in oncology.

For researchers, the transition from veterinary-grade bulk powder to high-purity research reagents is fraught with reproducibility risks. Commercial "technical grade" samples often contain synthesis byproducts (e.g., residual fenbendazole or sulfone metabolites) that can skew IC50 values in sensitive cell-based assays. This guide provides a scientifically grounded pathway for sourcing, validating, and handling high-purity Oxibendazole.

Part 1: Chemical Profile & Mechanism of Action[1]

Compound: Oxibendazole CAS: 2510-49-8 IUPAC: Methyl (5-propoxy-1H-benzimidazol-2-yl)carbamate Molecular Weight: 249.27 g/mol Solubility Profile: Highly lipophilic; practically insoluble in water (<5 µg/mL). Soluble in DMSO (~3 mg/mL) and DMF.

Mechanism of Action (MoA)

Oxibendazole exerts its biological effect by binding to the colchicine-sensitive site of β-tubulin. This binding event inhibits the polymerization of tubulin into microtubules, leading to mitotic arrest and structural collapse in the target cell (parasite or tumor).

Figure 1: Pharmacological Pathway of Oxibendazole

Caption: Mechanistic cascade of Oxibendazole demonstrating the critical tubulin-binding event leading to downstream cellular arrest.

Part 2: Sourcing Landscape & Price Analysis

Sourcing strategies must align with the experimental phase. Using bulk veterinary API for cell culture is a critical error due to potential endotoxin and metal catalyst contamination.

Supplier Tiers & Purity Grades

| Tier | Application | Purity Specification | Recommended Suppliers | Est. Price (USD) |

| 1. Reference Standard | HPLC Quantification, QC | >99.5% (Certified) | USP, EP, Axios Research | $500 - $800 / 100 mg |

| 2. Research Grade | Cell Culture, IC50 Assays | >98% (HPLC), NMR verified | Selleck Chemicals, TCI, Cayman | $60 - $150 / 100 mg |

| 3. Bulk API | Animal Formulation, Pilot | >98% (Technical) | Sigma-Aldrich (O3132), MolPort | $200 - $400 / 5 g |

Sourcing Recommendation: For biological assays, prioritize Tier 2 suppliers (e.g., TCI America, Selleck) who provide batch-specific H-NMR and HPLC traces. Avoid "Technical Grade" for in vitro work unless re-crystallization is performed in-house.

Part 3: The Self-Validating Quality Assurance System

Do not trust the Certificate of Analysis (CoA) blindly. The following protocol creates a Self-Validating System to ensure the compound matches your specific assay requirements.

Protocol A: Identity & Purity Verification (HPLC)

Rationale: Oxibendazole is synthesized via oxidation of Fenbendazole.[1] Poor quality control leaves residual Fenbendazole (precursor) or Oxibendazole Sulfone (over-oxidation product). These impurities have different biological activities.

Method Parameters:

-

Column: C18 (e.g., BDS Hypersil or Nucleosil), 250 x 4.6 mm, 5 µm.[2]

-

Mobile Phase: Acetonitrile : 0.05M Potassium Dihydrogen Phosphate (pH 5.[2]0) [40:60 v/v].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 225 nm (primary) or 297 nm.

-

Expected Retention: Oxibendazole elutes ~6-7 min; impurities elute distinctly earlier or later.

Protocol B: Solubility & Stability Check

Rationale: Oxibendazole precipitates rapidly in aqueous media. A "clear" stock solution may contain micro-precipitates that alter effective concentration.

-

Dissolution: Dissolve 10 mg in 1 mL anhydrous DMSO (creates 40 mM stock). Vortex for 60 seconds.

-

Visual Check: Solution must be crystal clear. Any turbidity indicates moisture contamination in the DMSO.

-

Aqueous Dilution: Dilute 1:1000 into PBS. If immediate precipitation occurs, consider using a carrier like Cyclodextrin or preparing fresh immediately before use.

Figure 2: In-House Validation Workflow

Caption: Logic flow for validating incoming Oxibendazole batches before experimental use.

Part 4: Handling and Storage

-

Storage (Solid): Store at -20°C. Stable for >2 years if desiccated.[3]

-

Storage (Solution): DMSO stocks should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles as this promotes precipitation.

-

Light Sensitivity: Benzimidazoles are light-sensitive. Wrap vials in aluminum foil during storage and handling.

References

-

BenchChem. (2025). Oxfendazole: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action.[1] Retrieved from

-

Selleck Chemicals. (n.d.). Oxibendazole: Chemical Structure and Solubility Data.[4] Retrieved from

-

Cayman Chemical. (2022).[3] Product Information: Oxfendazole (Analogous Data). Retrieved from

-

Fisher Scientific. (n.d.).[5] Oxibendazole 98.0% TCI America Catalog.[6][7][8] Retrieved from

-

ResearchGate. (2018). RP-HPLC and TLC-densitometric methods for determination of oxfendazole.[2] Retrieved from [9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. 2,2,4-Trimethylpentane, 99.5%, for HPLC 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. Oxibendazole 98.0+%, TCI America 100 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. Oxfendazole 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. Oxibendazole 98.0+%, TCI America 100 mg | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 9. researchgate.net [researchgate.net]

Electron-Rich Aryl Iodide Building Blocks: Synthesis & Application Guide

This guide details the synthesis, reactivity, and application of electron-rich aryl iodide building blocks. It is structured to address the specific electronic challenges these substrates present in both their formation (where they are highly reactive) and their subsequent metal-catalyzed coupling (where they can be surprisingly sluggish or problematic).

Executive Summary & Electronic Context

Electron-rich aryl iodides (e.g., iodoanisoles, iodoanilines, iodothiophenes) are critical pharmacophores and intermediates. Their chemical behavior is defined by a dichotomy:

-

Synthesis (Electrophilic): The electron-donating groups (EDGs) activate the ring, making them highly susceptible to Electrophilic Aromatic Substitution (

). This allows for mild, direct iodination but poses risks of over-iodination or oxidation of the ring itself. -

Catalysis (Nucleophilic): In Pd-catalyzed cross-couplings, the electron-rich nature of the ring deactivates the Carbon-Iodine bond toward Oxidative Addition (OA). Furthermore, the released iodide ion can poison the catalyst, a phenomenon often overlooked in standard protocols.

This guide provides the protocols to synthesize these blocks with high regiocontrol and utilize them effectively in cross-coupling.

Synthesis Strategies: Constructing the C–I Bond

The choice of method depends on the desired regiochemistry and the sensitivity of the substrate to oxidation.

Pathway Selection Logic

-

Direct Iodination (

): Best for ortho/para iodination relative to the EDG. Requires an oxidant to generate an electrophilic iodine species ( -

Directed Lithiation: Best for ortho iodination when specific directing groups are present.

-

Sandmeyer/Hydrazine: Best for meta iodination or when

regioselectivity is unfavorable.

Figure 1: Decision tree for selecting the synthesis pathway based on regiochemical requirements.

Protocol A: Mild Regioselective Iodination (NIS/TFA)

This method utilizes N-iodosuccinimide (NIS) activated by Trifluoroacetic Acid (TFA). It avoids strong oxidants, preserving sensitive EDGs like free amines or aldehydes.

Mechanism: TFA protonates NIS, generating a highly reactive acyl hypoiodite-like species or

Step-by-Step Protocol:

-

Setup: Charge a round-bottom flask with the electron-rich arene (1.0 equiv) and Acetonitrile (

, 0.5 M). -

Addition: Add N-iodosuccinimide (NIS, 1.05 equiv). The mixture is usually heterogeneous or pale yellow.

-

Activation: Add TFA (0.1 – 0.3 equiv) dropwise. Note: For extremely electron-rich substrates like 1,3-dimethoxybenzene, TFA can be omitted or reduced to catalytic loading.

-

Reaction: Stir at room temperature (20–25 °C). Monitor by TLC/HPLC. Reaction time is typically 1–4 hours.

-

Quench: Pour mixture into 10% aqueous sodium thiosulfate (

) to reduce unreacted iodine (indicated by color change from brown/red to clear). -

Workup: Extract with Ethyl Acetate, wash with brine, dry over

, and concentrate.

Validation:

-

Success Indicator: Disappearance of starting material peak (LCMS).

-

Common Failure: If di-iodination occurs, lower the temperature to 0 °C and add NIS portion-wise.

Protocol B: "Green" Oxidative Iodination ( )

Ideal for scale-up of robust substrates (e.g., anisoles, alkylbenzenes). It uses molecular iodine and hydrogen peroxide, generating water as the only byproduct.

Protocol:

-

Dissolve substrate (10 mmol) and

(5 mmol, 0.5 equiv) in Methanol (20 mL). -

Add

(30% aq, 6 mmol) dropwise at 40 °C. -

Stir at 50 °C for 12 hours. The peroxide re-oxidizes the iodide anion back to iodine, allowing 100% atom economy regarding iodine.

Cross-Coupling: Overcoming Electronic Deactivation

Using electron-rich aryl iodides in Suzuki or Buchwald-Hartwig couplings requires navigating two specific hurdles: Slow Oxidative Addition and Iodide Inhibition .

The Mechanistic Bottleneck

While aryl iodides have the weakest C–X bond, electron-rich rings increase the electron density at the carbon center, making the nucleophilic attack by Pd(0) (Oxidative Addition) slower compared to electron-deficient arenes.

Furthermore, the large iodide ion released after oxidative addition can form stable bridged dimers

Figure 2: Catalytic cycle highlighting the off-cycle dimerization caused by iodide ions.

Protocol C: Buchwald-Hartwig Amination of Electron-Rich Aryl Iodides

To counter the iodide effect, we use bulky biaryl phosphine ligands (e.g., BrettPhos or RuPhos ). These ligands are large enough to sterically prevent the formation of the inactive Pd-dimer.

Reagents:

-

Substrate: 4-iodoanisole (or similar).

-

Catalyst:

(1 mol %) or Pd(OAc)2. -

Ligand: BrettPhos (2-4 mol %). Rationale: Bulky, electron-rich ligand accelerates OA and prevents dimer formation.

-

Base:

(1.4 equiv). -

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step:

-

Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

-

Loading: Add

(10 mg), BrettPhos (15 mg), and -

Substrate Addition: Add the aryl iodide (1.0 mmol) and the amine (1.2 mmol).

-

Solvent: Add 1,4-Dioxane (2 mL).

-

Heating: Seal and heat to 80–100 °C for 8-12 hours.

-

Workup: Filter through a pad of Celite (eluting with DCM) to remove Pd black. Concentrate and purify via flash chromatography.

Technical Insight: If conversion stalls, do not add more iodide. Instead, add a small amount of t-Amyl alcohol as a co-solvent to improve the solubility of the base and break up aggregates.

Stability & Storage

Electron-rich aryl iodides are prone to homolytic cleavage of the C–I bond upon exposure to UV light, liberating iodine radicals (

-

Storage: Amber glass vials, stored at 4 °C.

-

Stabilization: For long-term storage of liquid aryl iodides, a mesh of Copper turnings can be added to the bottle to scavenge free iodine, though this is less common than for alkyl iodides.

References

-

Mild and Regioselective Iodination (NIS/TFA): Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters.

-

Green Iodin

): Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. Erowid/Literature Review. -

Buchwald-Hartwig Mechanism & Iodide Inhibition: Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight into Controlling Factors. Journal of the American Chemical Society.[2][3]

-

Oxidative Addition Trends: Oxidative Addition of Aryl and Alkyl Halides. Chemistry LibreTexts.

-

General Reactivity of Aryl Iodides: Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega.[4]

Sources

steric effects of ortho-methoxy groups in 2-iodo-1,3,5-trimethoxybenzene

The Steric Fortress: Mechanistic and Synthetic Implications of Ortho-Methoxy Groups in 2-Iodo-1,3,5-Trimethoxybenzene

Executive Summary

This compound represents a paradigmatic case study in the conflict between electronic activation and steric deactivation. While the three methoxy groups render the arene electron-rich ($ \pi $-donating), the specific placement of the iodine atom at the 2-position—flanked by two ortho-methoxy groups—creates a "steric fortress." This local environment governs its behavior in transition metal catalysis, conformational dynamics, and hypervalent iodine chemistry. This guide dissects these steric effects, offering researchers a roadmap for utilizing this molecule in complex synthesis and drug discovery.

Structural Dynamics & Conformational Analysis

The reactivity of this compound is dictated by the spatial arrangement of the methoxy groups relative to the bulky iodine atom.

The "Buttressing" Effect

In a standard anisole, the methoxy group prefers a planar conformation (dihedral angle $ \approx 0^\circ $) to maximize $ p-\pi $ conjugation with the aromatic ring. However, in this compound, the iodine atom (Van der Waals radius $ \approx 1.98 \AA $) occupies the cleft between the C1 and C3 methoxy groups.

-

Steric Inhibition of Resonance: The steric clash forces the ortho-methoxy groups to rotate out of the aromatic plane. This deplanarization reduces the orbital overlap between the oxygen lone pairs and the benzene $ \pi $-system, subtly altering the electronic density at the C-I bond compared to less hindered analogues.

-

Conformational Locking: The molecule adopts a "geared" conformation. The methyl groups of the ortho-methoxy moieties generally orient away from the iodine to minimize repulsive forces, creating a rigid local environment that resists nucleophilic attack.

Visualization of Steric Interactions

The following diagram illustrates the steric pressure exerted by the ortho-methoxy groups on the iodine center and the resulting conformational restriction.

Caption: Figure 1. Steric pressure from ortho-methoxy groups forces a twisted conformation, altering resonance and reactivity.

Synthetic Implications: The Double-Edged Sword

The ortho-methoxy groups act as both a shield and a distinct electronic modifier during synthetic transformations.

Oxidative Addition Challenges (Cross-Coupling)

In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), the oxidative addition (OA) of the C-I bond to Pd(0) is the rate-determining step.

-

Electronic Factor: The electron-rich nature of the ring (due to three OMe groups) makes the C-I bond more nucleophilic and stronger, theoretically disfavoring OA compared to electron-deficient aryl iodides.

-

Steric Factor: The ortho-methoxy groups physically block the approach of the bulky Pd-ligand complex.

-

Solution: Successful coupling requires sterically accessible, electron-rich ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC) like the PEPPSI-iPr catalyst system, which can negotiate the steric bulk while facilitating the OA step [1].

Hypervalent Iodine Chemistry

This compound is a valuable precursor for hypervalent iodine(III) reagents.[1]

-

Stabilization: The oxygen atoms of the ortho-methoxy groups can form secondary intramolecular bonds with the hypervalent iodine center (I...O interactions). This "hemilabile" coordination stabilizes the T-shaped geometry of I(III) species, making them more robust than their non-substituted counterparts.

-

Oxidation Pathway: Direct oxidation (e.g., with selectfluor or mCPBA) is perilous due to the electron-rich ring's susceptibility to single-electron transfer (SET) oxidation/decomposition. The preferred route involves ligand exchange using

to bypass harsh oxidative conditions [2].

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct iodination using elemental iodine and an oxidant is preferred over Sandmeyer reactions to preserve the electron-rich ring.

-

Reagents: 1,3,5-Trimethoxybenzene (10 mmol), Iodine (

, 10 mmol), Iodic Acid ( -

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

-

Procedure:

-

Dissolve 1,3,5-trimethoxybenzene in EtOH (20 mL) at 50 °C.

-

Add aqueous

solution dropwise. -

Add solid

portion-wise over 1 hour. Note: Slow addition prevents over-iodination. -

Stir at 50 °C until the iodine color fades (approx. 0.5 - 1 h).

-

Quench: Pour into ice-water and neutralize with saturated

(sodium thiosulfate) to remove residual iodine. -

Isolation: Filter the white precipitate. Recrystallize from Methanol.

-

Yield: Typically 85-95%. Melting Point: 119-121 °C [3].

-

Protocol B: Carbonylative Suzuki Coupling (Sterically Demanding)

Rationale: Standard conditions fail. High pressure CO and specific NHC-Pd catalysts are required to insert CO between the hindered Ar-I and the boronic acid.

-

Reagents: this compound (1.0 equiv), Arylboronic acid (1.5 equiv),

(3.0 equiv). -

Catalyst: Pd-PEPPSI-iPr (3 mol %).

-

Conditions: Dioxane, 140 °C, 60 psi CO.

-

Outcome: Yields of the benzophenone product are typically modest (40-60%) due to the extreme steric crowding hindering the reductive elimination step [1].

Data Summary: Steric vs. Electronic Effects[2]

| Feature | Effect on Reactivity | Mechanism |

| Electronic Density | Deactivating for OA | Electron-rich ring strengthens C-I bond; increases barrier to Pd(0) insertion. |

| Ortho-Steric Bulk | Deactivating for Coupling | Blocks catalyst approach; hinders reductive elimination in cross-coupling. |

| Ortho-Oxygen Lone Pairs | Stabilizing for I(III) | Provides intramolecular I...O secondary bonding; stabilizes hypervalent geometry. |

| Ring Oxidation Potential | High Risk | Electron-rich ring is easily oxidized by strong oxidants, leading to decomposition before I-oxidation occurs. |

Mechanistic Pathway: Hypervalent Iodine Formation

The following diagram details the specific pathway for accessing hypervalent iodine species, highlighting the critical role of the ortho-methoxy groups in stabilizing the transition state.

Caption: Figure 2.[2][3] Synthesis of hypervalent iodine species via ligand exchange, stabilized by ortho-methoxy interactions.

References

-

Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. National Institutes of Health (NIH) / PMC. Available at: [Link]

-

New Chiral Iodine(III) Reagents for Stereoselective Synthesis. Cardiff University (ORCA). Available at: [Link]

-

Environmental Friendly Method for the Iodination of Moderately Active Arenes. Asian Journal of Chemistry. Available at: [Link][1][4]

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for Sterically Hindered Aryl Iodides

Executive Summary

The Suzuki-Miyaura coupling of sterically hindered aryl iodides (e.g., tetra-ortho-substituted biaryls) presents unique kinetic challenges. While aryl iodides are typically more reactive toward oxidative addition than bromides or chlorides, they are prone to specific failure modes in hindered systems: iodide inhibition via stable dimer formation and stalled transmetalation due to steric crowding.

This guide details two field-proven protocols designed to overcome these barriers. We utilize Dialkylbiaryl phosphine (Buchwald) ligand systems and NHC-Pd (PEPPSI) precatalysts to facilitate the formation of the critical monomeric Pd-hydroxo species required for the turnover of hindered substrates.

Mechanistic Insight: The "Oxo-Palladium" Pathway

For sterically hindered substrates, the classical catalytic cycle is insufficient to explain rate limitations. The critical bottleneck shifts from oxidative addition to transmetalation .

The Iodide Inhibition Effect

Unlike aryl chlorides, the iodide anion (

-

Solution: Use of bulky, electron-rich ligands (SPhos, XPhos) that sterically prevent dimer formation, or solvent systems (e.g., Toluene/Water) where the resulting metal-iodide salt precipitates out, driving the equilibrium forward.

The Hydroxide Requirement

Transmetalation in hindered systems proceeds via the Oxo-Palladium pathway . The halide on the oxidative addition complex

-

Implication: Water is not just a solvent co-factor; it is a reagent. Bases like

or

Mechanistic Workflow Diagram

Figure 1: Catalytic cycle highlighting the critical ligand exchange step and the off-cycle iodide dimer resting state common in aryl iodide couplings.

Critical Parameter Optimization

Ligand Selection Matrix

For hindered aryl iodides, monodentate biaryl phosphines are superior to bidentate ligands (like dppf) because they allow the Pd center to "breathe" sterically during reductive elimination.

| Ligand Class | Specific Ligand | Recommendation | Mechanism of Action |

| Buchwald G2/G3 | SPhos | First Choice | High turnover; methoxy group provides secondary interaction with Pd, stabilizing the active species. |

| Buchwald G2/G3 | XPhos | High Sterics | Extremely bulky; forces rapid reductive elimination in tetra-ortho-substituted systems. |

| NHC | PEPPSI-IPr | Stability | "Throw-away" pyridine ligand ensures rapid initiation; highly resistant to air/moisture. |

| Trialkylphosphine | Alternative | High electron density promotes oxidative addition, but less stable than biaryl phosphines. |

Base and Solvent Effects[1]

-

Base:

(Tribasic Potassium Phosphate) is the gold standard for hindered substrates. It provides a buffered, moderately strong basic environment ( -

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1). The biphasic system is essential to dissolve the inorganic base while keeping the organic reactants in the organic phase.

Experimental Protocols

Protocol A: The "Buchwald" Standard (SPhos/XPhos)

Recommended for: General hindered biaryl synthesis, high value substrates.

Reagents:

-

Aryl Iodide (1.0 equiv)

-

Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) or SPhos Pd G3 (0.5 – 2.0 mol%)

-

Base:

(2.0 equiv, finely ground) -

Solvent: Toluene and Water (10:1 ratio)

Step-by-Step Methodology:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Iodide (1.0 mmol), Boronic Acid (1.5 mmol), and

(2.0 mmol). -

Catalyst Addition: Add XPhos Pd G4 (0.02 mmol, 2 mol%).

-

Note: Using G3/G4 precatalysts is superior to mixing Pd(OAc)2 + Ligand in situ, as it guarantees the 1:1 Pd:L active species ratio immediately upon heating.

-

-

Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.

-

Solvent: Syringe in degassed Toluene (4.0 mL) and degassed Water (0.4 mL).

-

Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 RPM).

-

Why? Biphasic reactions are mass-transfer limited. High stirring speed is non-negotiable.

-

-

Monitoring: Monitor by LCMS at 1 hour. If conversion is <50%, raise temperature to 100°C.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

.

Protocol B: The "PEPPSI" Tank (NHC-Pd)

Recommended for: Extremely hindered (tetra-ortho) substrates or when anhydrous setup is difficult.

Reagents:

-

Aryl Iodide (1.0 equiv)

-

Boronic Acid (1.5 equiv)

-

Catalyst: Pd-PEPPSI-IPr (CAS: 905459-27-0) (2.0 mol%)

-

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane (wet) or technical grade Isopropanol.

Step-by-Step Methodology:

-

Setup: Weigh Pd-PEPPSI-IPr (2 mol%), Aryl Iodide, and Boronic Acid into a vial in air (PEPPSI is air-stable in solid state).

-

Base: Add

(pellets or powder). -

Solvent: Add 1,4-Dioxane (reagent grade, does not need strict drying).

-

Reaction: Heat to 60°C initially. If no reaction after 2 hours, increase to 100°C .

-

Note: The activation of the PEPPSI precatalyst (loss of pyridine) occurs readily at 60-80°C.

-

-

Workup: Standard aqueous extraction.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| No Reaction (0% Conv) | Catalyst poisoning or failure to activate. | Switch from in-situ generation to G3/G4 Precatalysts . Ensure reaction is degassed (O2 kills active Pd(0)). |

| Dehalogenation (Ar-H) | Protodeboronation of boronic acid. | The base is too strong or the boronic acid is unstable. Switch base to |

| Homocoupling (Ar-Ar) | Oxidative presence.[1][2] | Incomplete degassing. Oxygen promotes homocoupling of boronic acids. |

| Stalled at 50% | Iodide Inhibition. | The iodide salt concentration is inhibiting turnover. Filter the reaction to remove precipitated salts or switch to Toluene (where NaI/KI is insoluble). |

QC Checkpoint: The "Color Test"

-

Dark Black Precipitate: usually indicates "Pd-black" formation (catalyst decomposition). The ligand is not stabilizing the Pd(0) center. Increase ligand loading or switch to a bulkier ligand (e.g., from SPhos to XPhos).

-

Orange/Red/Yellow Solution: Indicates active homogeneous catalyst.

References

-

Buchwald, S. L., et al. (2004). Universal Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides, Bromides, and Iodides. Journal of the American Chemical Society.[3]

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst.[4][2] Chemistry – A European Journal.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

-

Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Iodides to Nitroaromatics. Journal of the American Chemical Society.[3] (Note: Highlights the specific inhibition effects of Iodide ions in Pd-catalysis).

Sources

The 2,4,6-Trimethoxyphenyl Scaffold: A Superior Platform for the Synthesis of Advanced Hypervalent Iodine Reagents

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 2,4,6-Trimethoxyphenyl Moiety in Hypervalent Iodine Chemistry

Hypervalent iodine reagents have emerged as indispensable tools in modern organic synthesis, offering a greener and often more selective alternative to traditional heavy-metal-based oxidants and coupling agents.[1] Their utility spans a vast array of chemical transformations, including oxidative functionalizations, arylations, and the construction of complex molecular architectures. At the heart of developing more sophisticated and tailored hypervalent iodine reagents lies the choice of the aryl iodide precursor. 2-Iodo-1,3,5-trimethoxybenzene stands out as a premier starting material, bestowing unique and highly desirable properties upon the resulting hypervalent iodine species.

The exceptional utility of the 2,4,6-trimethoxyphenyl (TMP) group stems from its high electron density and significant steric bulk. The three methoxy groups in the ortho and para positions create a highly electron-rich aromatic system. This electronic enrichment not only facilitates the initial oxidative step to form the hypervalent iodine center but also plays a crucial role in the subsequent reactivity of the synthesized reagents. In the context of diaryliodonium salts, the TMP moiety often serves as a "dummy" or non-transferable ligand, ensuring the selective transfer of the other, more valuable, aryl group in coupling reactions.[2][3] This guide provides a comprehensive overview of the synthesis of various classes of hypervalent iodine reagents derived from this compound, complete with detailed protocols and mechanistic insights.

Part I: Synthesis of Fundamental Precursors: The Gateway to Advanced Reagents

The journey to a diverse array of TMP-substituted hypervalent iodine reagents begins with the synthesis of key intermediates: (diacetoxyiodo)-2,4,6-trimethoxybenzene and its hydrolysis product, iodosyl(2,4,6-trimethoxy)benzene. These compounds are the foundational building blocks for more complex reagents.

Section 1.1: Synthesis of (Diacetoxyiodo)-2,4,6-trimethoxybenzene (TMP-I(OAc)₂)

(Diacetoxyiodo)arenes are versatile and stable hypervalent iodine(III) compounds that serve as excellent precursors for other reagents.[4][5] The synthesis of TMP-I(OAc)₂ involves the oxidation of this compound in the presence of acetic acid.

Protocol 1: Synthesis of (Diacetoxyiodo)-2,4,6-trimethoxybenzene

Materials:

-

This compound

-

Glacial Acetic Acid

-

Potassium Peroxydisulfate (K₂S₂O₈)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1 mmol) in glacial acetic acid (5 mL), add potassium peroxydisulfate (2 mmol).

-

Carefully add concentrated sulfuric acid (6 mmol) to the stirred mixture at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 2 hours.

-

Pour the reaction mixture into ice-water (50 mL) and extract with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of acetic acid and hexane to afford (diacetoxyiodo)-2,4,6-trimethoxybenzene as a white solid.[5]

Table 1: Reaction Parameters for the Synthesis of TMP-I(OAc)₂

| Parameter | Value |

| Starting Material | This compound |

| Oxidizing Agent | Potassium Peroxydisulfate |

| Solvent | Glacial Acetic Acid |

| Promoter | Concentrated Sulfuric Acid |

| Temperature | Room Temperature |

| Reaction Time | 2 hours |

| Typical Yield | High |

Mechanistic Rationale: The synthesis proceeds via the oxidation of the iodine atom in this compound from the +1 to the +3 oxidation state. Potassium peroxydisulfate acts as the powerful oxidizing agent, facilitated by the acidic medium provided by sulfuric acid. The acetate ligands from the acetic acid solvent then coordinate to the newly formed iodine(III) center. The electron-donating methoxy groups on the benzene ring increase the nucleophilicity of the iodine atom, making it more susceptible to oxidation.

Diagram 1: Synthesis of TMP-I(OAc)₂

Caption: Workflow for the synthesis of (Diacetoxyiodo)-2,4,6-trimethoxybenzene.

Section 1.2: Synthesis of Iodosyl(2,4,6-trimethoxy)benzene (TMP-IO)

Iodosylarenes are polymeric materials that serve as precursors to a wide range of hypervalent iodine reagents.[4] They are typically prepared by the hydrolysis of (diacetoxyiodo)arenes.

Protocol 2: Synthesis of Iodosyl(2,4,6-trimethoxy)benzene

Materials:

-

(Diacetoxyiodo)-2,4,6-trimethoxybenzene

-

Sodium Hydroxide (NaOH)

-

Water

-

Chloroform

Procedure:

-

To a stirred suspension of (diacetoxyiodo)-2,4,6-trimethoxybenzene (1 mmol) in water (10 mL), add a 1 M aqueous solution of sodium hydroxide until the pH of the mixture reaches 10-11.

-

Stir the mixture vigorously at room temperature for 1 hour.

-

Collect the resulting solid by vacuum filtration and wash thoroughly with water.

-

To purify, triturate the solid with chloroform to remove any unreacted starting material.

-

Filter the solid and dry under vacuum to yield iodosyl(2,4,6-trimethoxy)benzene as a yellow solid.

Part II: Crafting Superior Arylating Agents: Aryl(2,4,6-trimethoxyphenyl)iodonium Salts

Aryl(2,4,6-trimethoxyphenyl)iodonium salts are highly valuable reagents for the electrophilic arylation of a wide range of nucleophiles.[3][6] The key to their success lies in the remarkable ability of the TMP group to act as a non-transferable or "dummy" ligand. This is a direct consequence of the electronic properties of the TMP ring; its high electron density makes the ipso-carbon atom a poor site for nucleophilic attack, thus directing the nucleophile to attack the other aryl ring.[2]

Section 2.1: One-Pot Synthesis of Aryl(TMP)iodonium Tosylates

The development of one-pot procedures for the synthesis of diaryliodonium salts has significantly enhanced their accessibility.[6][7] This protocol details a one-pot synthesis of aryl(TMP)iodonium tosylates from an aryl iodide and 1,3,5-trimethoxybenzene.

Protocol 3: One-Pot Synthesis of Aryl(TMP)iodonium Tosylates

Materials:

-

Aryl Iodide

-

1,3,5-Trimethoxybenzene

-

m-Chloroperbenzoic acid (m-CPBA)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Acetonitrile (CH₃CN)

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

To a flask containing the aryl iodide (1 equiv) and p-toluenesulfonic acid monohydrate (1 equiv) in acetonitrile, add m-chloroperbenzoic acid (1.36 equiv) at room temperature.

-

Heat the reaction mixture to 75 °C for 30 minutes.

-

Add 1,3,5-trimethoxybenzene (1 equiv) to the reaction mixture and continue to stir at 75 °C for an additional 30 minutes.

-

Cool the reaction mixture to room temperature and add methyl tert-butyl ether to precipitate the product.

-

Collect the solid by vacuum filtration, wash with methyl tert-butyl ether, and dry under vacuum to yield the aryl(TMP)iodonium tosylate.[8]

Table 2: Scope of the One-Pot Synthesis of Aryl(TMP)iodonium Tosylates

| Aryl Iodide | Product | Yield (%) |

| Iodobenzene | Phenyl(TMP)iodonium Tosylate | 85 |

| 4-Iodotoluene | (4-Tolyl)(TMP)iodonium Tosylate | 92 |

| 4-Fluoroiodobenzene | (4-Fluorophenyl)(TMP)iodonium Tosylate | 88 |

| Methyl 4-iodobenzoate | (4-Methoxycarbonylphenyl)(TMP)iodonium Tosylate | 89 |